3,5-Dichloro-4'-pyrrolidinomethyl benzophenone
Description
3,5-Dichloro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-87-9) is a substituted benzophenone derivative with the molecular formula C₁₈H₁₇Cl₂NO and a molecular weight of 334.25 g/mol . Its structure features two chlorine atoms at the 3,5-positions of one aromatic ring and a pyrrolidinomethyl group at the 4'-position of the second ring.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h3-6,9-11H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNZGJDQRIXCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642768 | |
| Record name | (3,5-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-87-9 | |
| Record name | (3,5-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4’-pyrrolidinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzoyl chloride and 4-pyrrolidinomethyl benzene.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Procedure: The 3,5-dichlorobenzoyl chloride is reacted with 4-pyrrolidinomethyl benzene in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 3,5-Dichloro-4’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Employing industrial-scale purification techniques such as crystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3,5-Dichloro-4’-pyrrolidinomethyl benzophenone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through:
Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor function by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 3,5-Dichloro-4'-pyrrolidinomethyl benzophenone with analogous benzophenone derivatives, focusing on molecular structure, physicochemical properties, synthesis, and applications.
Molecular Structure and Substituent Effects
Key Observations :
- Chlorine Position : The 3,5-dichloro substitution (vs. 2,5 in the analog) enhances electron-withdrawing effects, directing reactivity in electrophilic substitutions .
Physicochemical Properties
Key Findings :
Comparative Analysis :
- The parent compound’s chlorine atoms and pyrrolidine group make it a versatile intermediate for cyclization reactions (e.g., xanthone synthesis) .
- The piperazine analog’s higher nitrogen content may improve binding to biological targets, such as enzymes or receptors .
Table 1: Key Research Data on Analogs
Biological Activity
3,5-Dichloro-4'-pyrrolidinomethyl benzophenone (CAS No. 898776-87-9) is a chemical compound belonging to the benzophenone family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular structure of this compound includes two chlorine atoms at the 3 and 5 positions on the benzene ring, contributing to its biological activity. The pyrrolidinomethyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 265.14 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Log P (octanol-water partition coefficient) | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Studies on Antimicrobial Efficacy
-
Study on Staphylococcus aureus :
- Minimum Inhibitory Concentration (MIC) : 15.625–62.5 μM
- Mechanism : The compound inhibits protein synthesis pathways, leading to bactericidal effects.
-
Study on Escherichia coli :
- MIC : 31.108–62.216 μg/mL
- Biofilm Reduction : Up to 90% reduction in biofilm formation observed.
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
Emerging research has also explored the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through various mechanisms, including:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Activation of apoptotic pathways
Toxicity Profile
While the compound shows promising biological activity, its toxicity profile is crucial for evaluating its safety for potential therapeutic use. Toxicological assessments have indicated moderate toxicity levels at higher concentrations, necessitating further investigation into its safety margins.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. The presence of chlorine atoms enhances its reactivity with cellular components, leading to disruption of essential biological processes.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways related to cell growth and survival.
Comparative Analysis with Similar Compounds
A comparative analysis with other chlorinated benzophenones reveals that this compound possesses unique properties that enhance its biological activity compared to similar compounds.
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| This compound | 15.625–62.5 | Antimicrobial |
| Benzophenone-3 | >100 | Antimicrobial |
| Benzophenone-4 | >100 | Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
